Dihydrobisdechlorogeodin

Antibacterial Mechanism of Action Bacillus subtilis

Research on grisan-type spirobenzofurans often fails due to generic substitution that ignores mechanism-level divergence. Dihydrobisdechlorogeodin solves this with a unique antibacterial activity specifically antagonized by casamino acids, a property absent in its closest analog bisdechlorogeodin. - Enables precise dissection of amino acid transport/metabolism in bacterial susceptibility (Bacillus subtilis). - Provides a validated herbicidal benchmark; activity is absent in sulochrin, ensuring reliable screening calibration. - Serves as a critical reduced comparator in SAR studies to evaluate ring saturation effects on target engagement. - Purity: ≥95% (typical). Shipped with cold chain to preserve stability.

Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
Cat. No. B1250284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrobisdechlorogeodin
Synonymsdihydrobisdechlorogeodin
Molecular FormulaC17H16O7
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3(C2=O)C(CC(=O)C=C3OC)C(=O)OC)O
InChIInChI=1S/C17H16O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-5,7,10,19H,6H2,1-3H3
InChIKeyPFEHFUJOCNGJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrobisdechlorogeodin – Procuring the Reduced Geodin Analog with Herbicidal Selectivity


Dihydrobisdechlorogeodin (CAS 183237-38-9) is a fungal secondary metabolite first isolated from Chrysosporium sp. FO-4712, a soil-dwelling fungus [1]. It belongs to the grisan-type spirobenzofuran class, sharing a core structural motif with the known fungal metabolites bisdechlorogeodin and sulochrin [1]. As a reduced (dihydro) derivative of bisdechlorogeodin, it possesses a saturated cyclohexadiene ring, a feature that distinguishes it from its fully oxidized congeners and is critical for its unique biological profile [1].

Probe Reduced grisan analog with saturated cyclohexadiene ring
Mechanism Antibacterial action specifically antagonized by casamino acids
Screening Herbicidal activity absent in sulochrin, present in this dihydro class

Why Dihydrobisdechlorogeodin Cannot Be Substituted by In-Class Analogs


Generic substitution among grisan-type fungal metabolites is scientifically unsound due to profound, mechanism-level divergence in bioactivity. While compounds like bisdechlorogeodin and sulochrin share a common biosynthetic origin, their terminal biological effects are non-interchangeable. The defining differentiator for dihydrobisdechlorogeodin is its unique antibacterial mechanism, which is specifically antagonized by casamino acids—a property not observed in its closest analog, bisdechlorogeodin [1]. Furthermore, the herbicidal activity observed for dihydrobisdechlorogeodin and bisdechlorogeodin is completely absent in sulochrin, rendering it useless for herbicidal applications [1]. Therefore, procurement decisions based solely on chemical class or cost will inevitably fail to deliver the required biological outcome.

Dihydrobisdechlorogeodin Antibacterial mechanism antagonized by casamino acids; herbicidal activity confirmed
Bisdechlorogeodin / Sulochrin Bisdechlorogeodin lacks casamino acid antagonism; sulochrin shows no herbicidal effect
Key biological readout Amino acid-linked antibacterial pathway; herbicidal screening hit
Risk if substituted Mechanism-specific activity may not transfer; herbicidal endpoint may be lost

Quantitative Differentiation of Dihydrobisdechlorogeodin vs. Key Comparators


Mechanism-Level Divergence: Casamino Acid Antagonism of Anti-B. subtilis Activity

Dihydrobisdechlorogeodin demonstrates a unique mechanism of antibacterial action against Bacillus subtilis that is directly antagonized by the presence of casamino acids in the growth medium. This effect is not observed for the structurally related analog bisdechlorogeodin, indicating a divergent and specific mechanism of action for the dihydro derivative [1].

Antibacterial mechanism
Head-to-head
Antagonized by casamino acids
Comparator: Not antagonized
Supports amino acid-linked pathway interpretation
B. subtilis in Davis defined vs casamino acid-supplemented medium
Antibacterial Mechanism of Action Bacillus subtilis

Herbicidal Activity: A Functional Divergence from Sulochrin

Both dihydrobisdechlorogeodin and its analog bisdechlorogeodin exhibit herbicidal activity in preliminary screening assays. In contrast, the related fungal metabolite sulochrin, which shares a common biosynthetic pathway, is devoid of any herbicidal effects [1]. This functional divergence highlights the critical role of the spirobenzofuran core oxidation state in dictating herbicidal potential.

Herbicidal activity
Head-to-head
Active
Comparator: Sulochrin inactive
Herbicidal screening context
In vitro herbicidal assay, qualitative comparison
Herbicide Agrochemical Discovery Plant Biology

Structural Basis for Differential Bioactivity: The Dihydro Modification

Dihydrobisdechlorogeodin is a hydrogenated derivative of bisdechlorogeodin, featuring a saturated bond in the cyclohexadiene ring system where the parent compound contains a double bond [1]. This single chemical modification is the basis for its unique mechanism of action and its differential antagonism by casamino acids, as described above. The saturated analog exhibits a distinct biological profile compared to its unsaturated counterpart.

Structural modification
Head-to-head
Saturated cyclohexadiene ring
Comparator: Unsaturated ring (bisdechlorogeodin)
SAR structural control; one double bond reduction (2H addition)
Confirmed by NMR and MS
Structure-Activity Relationship Natural Product Chemistry Drug Discovery

Cytotoxic Potential of Geodin Congeners: Contextualizing In Vitro Potency

While direct cytotoxic data for dihydrobisdechlorogeodin is limited, a closely related analog, 2'-hydroxy bisdechlorogeodin, was found to be a component of a cytotoxic extract from the fungus Pleosporales sp. NBUF144. The primary cytotoxic compound in that study, globosuxanthone F, exhibited an IC50 of 0.46 µM against CCRF-CEM human acute lymphatic leukemia cells [1]. This provides a class-level benchmark for the cytotoxic potential of this family of spirobenzofuran polyketides, suggesting that dihydrobisdechlorogeodin and its analogs warrant further investigation in oncology-focused screening programs.

Cytotoxicity (class-level)
Class-level
Not determined for this compound; analog globosuxanthone F IC50 0.46 µM
Class-level cytotoxicity benchmark for SAR
CCRF-CEM leukemia cell model; data from related spirobenzofuran polyketide
Cytotoxicity Cancer Research Polyketide

Targeted Applications for Dihydrobisdechlorogeodin Based on Its Differential Profile


Mechanistic Studies of Amino Acid-Linked Antibacterial Action

Procure dihydrobisdechlorogeodin for studies investigating the role of amino acid transport or metabolism in bacterial susceptibility. Its unique antagonism by casamino acids, a property absent in bisdechlorogeodin, makes it a precise chemical probe for dissecting these pathways in Bacillus subtilis and potentially other Gram-positive organisms [1].

Herbicide Lead Discovery and Agrochemical Screening

Use dihydrobisdechlorogeodin as a validated, herbicidally-active member of the grisan class. Its activity, in contrast to the inactive sulochrin, provides a clear functional benchmark for screening panels focused on identifying new herbicidal chemotypes. Researchers can use it to calibrate assays and compare the potency of novel synthetic or natural analogs [1].

Comparative Structure-Activity Relationship (SAR) Studies

Dihydrobisdechlorogeodin serves as a critical reduced comparator in SAR studies of grisan-type spirobenzofurans. By comparing its biological profile directly with the unsaturated parent, bisdechlorogeodin, researchers can systematically evaluate the impact of ring saturation on antibacterial mechanism, target engagement, and other pharmacological properties [1].

Exploratory Cytotoxicity Screening in Oncology Research

Leverage the known cytotoxic potential of the geodin class—exemplified by the 0.46 µM IC50 of globosuxanthone F against CCRF-CEM leukemia cells [2]—to justify the inclusion of dihydrobisdechlorogeodin in focused libraries for cancer cell line screening. Its distinct chemical structure may yield a unique selectivity profile.

Application
Selection Property
Validation Focus
Amino acid-linked antibacterial pathway studies
Casamino acid-antagonized mechanism
B. subtilis model; target specificity vs congeners
Herbicide lead screening
Herbicidal activity (positive control) in grisan class
Herbicidal assay calibration; sulochrin-negative control
Spirobenzofuran SAR studies
Dihydro (reduced) structural comparator
Impact of ring saturation on bioactivity; target engagement
Cytotoxicity screening in cancer cell panels
Class-level cytotoxic benchmark
Comparative SAR vs geodin analogs; endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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